4-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide
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Overview
Description
4-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide is an organic compound that features a boronic ester group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide typically involves the following steps:
Formation of the boronic ester: This can be achieved by reacting 4-bromo-2-methoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Amidation reaction: The resulting boronic ester is then reacted with 4-bromobutanoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic ester group can be oxidized to a boronic acid using hydrogen peroxide or other oxidizing agents.
Reduction: The pyridine ring can undergo reduction reactions to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as a building block for more complex molecules. The boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for biological targets. The boronic ester group can interact with diols and other functional groups in biological molecules, making it a versatile tool in drug design.
Industry
In materials science, this compound can be used to create polymers and other materials with specific properties. The boronic ester group can be used to introduce functionality into polymers, allowing for the creation of materials with unique mechanical, thermal, or chemical properties.
Mechanism of Action
The mechanism of action of this compound depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. In biological systems, the boronic ester group can form reversible covalent bonds with diols, which can be exploited in enzyme inhibition or as a targeting mechanism in drug delivery.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-bromo-2-methoxypyridine
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
4-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide is unique due to the combination of its boronic ester group and pyridine ring, which provides a versatile platform for various chemical reactions and applications. The presence of the butanamide group further enhances its potential for biological interactions and applications in medicinal chemistry.
Properties
Molecular Formula |
C16H25BN2O4 |
---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
4-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide |
InChI |
InChI=1S/C16H25BN2O4/c1-15(2)16(3,4)23-17(22-15)13-11-12(8-9-18-13)19-14(20)7-6-10-21-5/h8-9,11H,6-7,10H2,1-5H3,(H,18,19,20) |
InChI Key |
SBEWJEYSDSSRGV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)CCCOC |
Origin of Product |
United States |
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